
PROTAC IRAK4 degrader-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC IRAK4 degrader-8 is a proteolysis targeting chimera (PROTAC) designed to target and degrade interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in treating autoimmune diseases and inflammatory conditions by selectively degrading IRAK4, a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-8 involves the conjugation of a ligand that binds to IRAK4 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components (IRAK4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
PROTAC IRAK4 degrader-8 primarily undergoes substitution reactions during its synthesis. The compound is designed to facilitate the ubiquitination and subsequent proteasomal degradation of IRAK4.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linker .
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome. This degradation effectively reduces the levels of IRAK4 in the cell, thereby attenuating the inflammatory response .
科学的研究の応用
PROTAC IRAK4 degrader-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
作用機序
PROTAC IRAK4 degrader-8 exerts its effects by recruiting an E3 ubiquitin ligase to IRAK4, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This degradation disrupts the TLR and IL-1R signaling pathways, reducing the production of pro-inflammatory cytokines and chemokines . The molecular targets involved include IRAK4, E3 ubiquitin ligase, and the proteasome.
類似化合物との比較
Similar Compounds
IRAK4-IN-24: A potent IRAK4 inhibitor used in research on inflammatory and autoimmune disorders.
IRAK4-IN-27: Demonstrates high potency and selectivity in inhibiting IRAK4, used in diffuse large B-cell lymphoma research.
Uniqueness
PROTAC IRAK4 degrader-8 is unique due to its high selectivity and potency in degrading IRAK4, leading to superior anti-inflammatory effects compared to small molecule inhibitors. Its ability to induce the degradation of IRAK4 rather than merely inhibiting its activity provides a more effective approach to attenuating inflammatory responses .
特性
分子式 |
C43H50ClF2N11O5 |
|---|---|
分子量 |
874.4 g/mol |
IUPAC名 |
N-[1-[4-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]methyl]cyclohexyl]-3-(difluoromethyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C43H50ClF2N11O5/c44-32-6-3-27(19-34(32)54-13-8-36(58)50-42(54)61)41(60)53-17-11-43(12-18-53)9-15-52(16-10-43)22-26-1-4-28(5-2-26)57-24-33(37(51-57)38(45)46)48-40(59)31-21-47-56-14-7-35(49-39(31)56)55-23-30-20-29(55)25-62-30/h3,6-7,14,19,21,24,26,28-30,38H,1-2,4-5,8-13,15-18,20,22-23,25H2,(H,48,59)(H,50,58,61)/t26?,28?,29-,30-/m1/s1 |
InChIキー |
RGQCBKDSLKTVFN-URTKFSOYSA-N |
異性体SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
正規SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


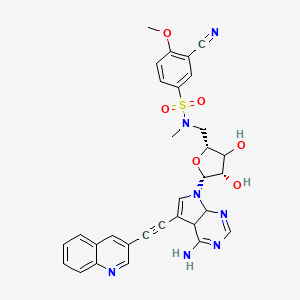

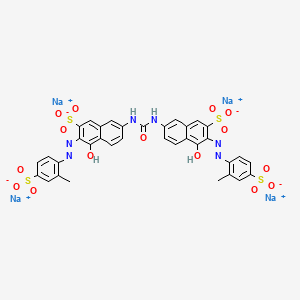
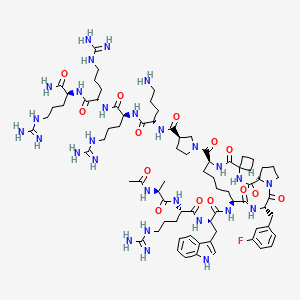
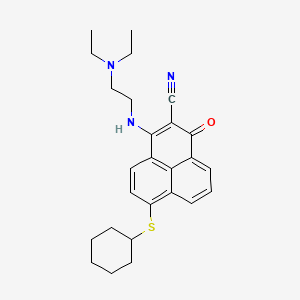
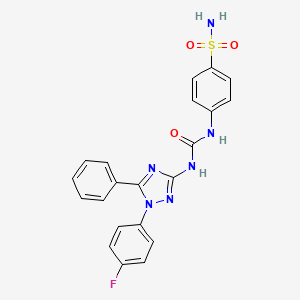
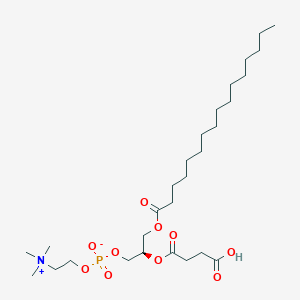
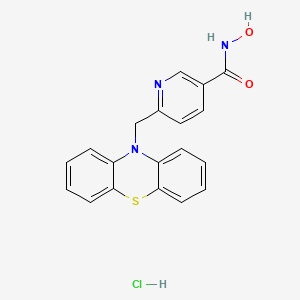
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
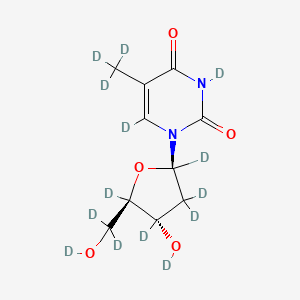
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
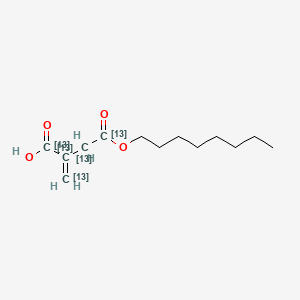
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
